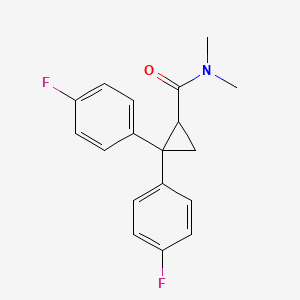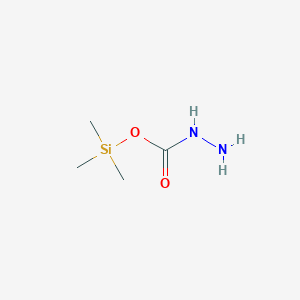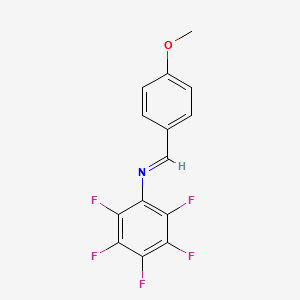
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane is an organic compound belonging to the class of oxathianes. Oxathianes are heterocyclic compounds containing sulfur and oxygen atoms in a six-membered ring. This compound is characterized by its unique structure, which includes a 3-methylbutyl group and a propyl group attached to the oxathiane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane can be achieved through several methods. One common approach involves the reaction of 3-methylbutyl alcohol with propyl mercaptan in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the formation of the oxathiane ring occurring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted oxathiane derivatives.
Applications De Recherche Scientifique
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: A related compound with similar structural features but different chemical properties.
3-Methylbutyl ethanoate: Another compound with a 3-methylbutyl group but different functional groups.
Uniqueness
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane is unique due to its specific oxathiane ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
64132-15-6 |
|---|---|
Formule moléculaire |
C12H24OS |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
5-(3-methylbutyl)-2-propyl-1,3-oxathiane |
InChI |
InChI=1S/C12H24OS/c1-4-5-12-13-8-11(9-14-12)7-6-10(2)3/h10-12H,4-9H2,1-3H3 |
Clé InChI |
MXQXUFACNXXEHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OCC(CS1)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
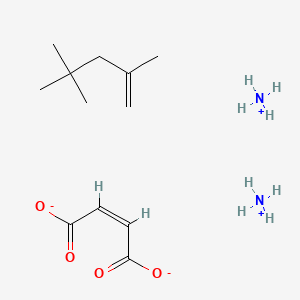
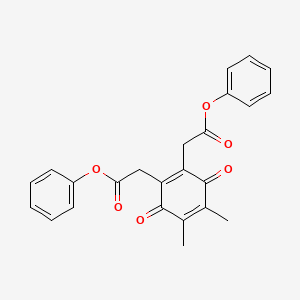
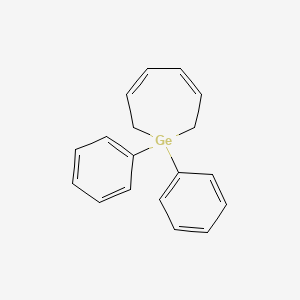

![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
